molecular formula C16H16BrFN2O B12236526 3-Bromo-4-({1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine

3-Bromo-4-({1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine

Cat. No.: B12236526
M. Wt: 351.21 g/mol
InChI Key: PBDFCSPISPSSFI-UHFFFAOYSA-N
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Description

3-Bromo-4-({1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidine ring linked to a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-({1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-({1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-Bromo-4-({1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-Bromo-4-({1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-({1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine is unique due to its specific combination of a bromopyridine ring and a fluorophenyl-pyrrolidine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16BrFN2O

Molecular Weight

351.21 g/mol

IUPAC Name

3-bromo-4-[1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl]oxypyridine

InChI

InChI=1S/C16H16BrFN2O/c17-14-9-19-7-5-16(14)21-13-6-8-20(11-13)10-12-3-1-2-4-15(12)18/h1-5,7,9,13H,6,8,10-11H2

InChI Key

PBDFCSPISPSSFI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)CC3=CC=CC=C3F

Origin of Product

United States

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